3,5-Dichlorotoluene

Catalog No.
S702915
CAS No.
25186-47-4
M.F
C7H6Cl2
M. Wt
161.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,5-Dichlorotoluene

CAS Number

25186-47-4

Product Name

3,5-Dichlorotoluene

IUPAC Name

1,3-dichloro-5-methylbenzene

Molecular Formula

C7H6Cl2

Molecular Weight

161.03 g/mol

InChI

InChI=1S/C7H6Cl2/c1-5-2-6(8)4-7(9)3-5/h2-4H,1H3

InChI Key

RYMMNSVHOKXTNN-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1)Cl)Cl

Canonical SMILES

CC1=CC(=CC(=C1)Cl)Cl

Precursor in Organic Synthesis:

,5-Dichlorotoluene is a valuable building block in organic synthesis due to the presence of two strategically positioned chlorine atoms. These chlorine groups can be readily displaced or participate in various coupling reactions to form complex molecules. Research has explored its utility in synthesizing diverse compounds, including:

  • Pharmaceutical drugs: 3,5-Dichlorotoluene serves as a precursor for the synthesis of pyrazole amide derivatives, a class of compounds with potential applications as RORγ inhibitors for treating inflammatory diseases [].
  • Bioactive molecules: Researchers have utilized 3,5-dichlorotoluene to synthesize various bioactive molecules with potential therapeutic applications, such as anti-cancer agents and anti-microbial compounds [, ].

Cross-coupling Reactions:

The presence of the chlorine atoms in 3,5-dichlorotoluene makes it a suitable substrate for cross-coupling reactions, a powerful tool in organic synthesis for creating carbon-carbon bonds. These reactions allow researchers to efficiently connect 3,5-dichlorotoluene with other building blocks to form complex molecules with desired properties. Studies have demonstrated its effectiveness in various cross-coupling reactions, including:

  • Suzuki-Miyaura coupling: This reaction allows the coupling of 3,5-dichlorotoluene with various boronic acids to generate diverse aromatic compounds [].
  • Stille coupling: This reaction enables the coupling of 3,5-dichlorotoluene with organotin reagents to access complex biaryl and polyaryl structures [].

Research in Material Science:

Emerging research explores the potential applications of 3,5-dichlorotoluene in material science. Studies have investigated its use in:

  • Organic light-emitting diodes (OLEDs): Researchers have explored the use of 3,5-dichlorotoluene derivatives as host materials in OLEDs, aiming to improve their efficiency and stability.
  • Polymers: Studies have investigated the incorporation of 3,5-dichlorotoluene into polymer structures to modify their properties for specific applications.

3,5-Dichlorotoluene is an organic compound with the molecular formula C7H6Cl2C_7H_6Cl_2 and a molecular weight of approximately 161.03 g/mol. It is also known as 1,3-Dichloro-5-methylbenzene and is characterized by the presence of two chlorine atoms attached to the aromatic toluene ring at the 3rd and 5th positions. This compound appears as a colorless to off-white solid and has a melting point of 26°C and a boiling point of 203°C. It is soluble in solvents such as chloroform and methanol but is not highly soluble in water .

3,5-DCT itself does not have a known mechanism of action in biological systems. Its primary function is as a chemical intermediate for the synthesis of other compounds that may have specific biological activities.

3,5-DCT is considered a harmful substance if swallowed or absorbed through the skin []. It can cause skin irritation [].

  • Acute Toxicity:

    • Oral (rat): LD50 = 1700 mg/kg [] (LD50: Lethal Dose 50, the dose that kills 50% of a test population)
    • Dermal (rabbit): LD50 > 2000 mg/kg []
  • Flammability

    Flammable liquid with a flash point of 80 °C [].

  • Precautionary Measures

    Proper personal protective equipment (PPE) such as gloves, safety glasses, and respiratory protection should be worn when handling 3,5-DCT. Always work in a well-ventilated area and follow safe laboratory practices [].

, including:

  • Substitution Reactions: The chlorine atoms can be replaced by nucleophiles, such as hydroxyl groups or amines, leading to products like 3,5-dichlorophenol and 3,5-dichloroaniline.
  • Oxidation Reactions: The methyl group can be oxidized to yield compounds such as 3,5-dichlorobenzaldehyde or 3,5-dichlorobenzoic acid.
  • Reduction Reactions: It can be reduced to form 3,5-dichlorobenzyl alcohol using reducing agents like lithium aluminum hydride or sodium borohydride .

Common Reagents and Conditions

  • Substitution: Sodium hydroxide or ammonia.
  • Oxidation: Potassium permanganate or chromium trioxide under acidic conditions.
  • Reduction: Lithium aluminum hydride or sodium borohydride under anhydrous conditions.

The synthesis of 3,5-dichlorotoluene can be achieved through several methods:

  • Direct Chlorination of Toluene: This method involves chlorinating toluene using chlorine gas in the presence of catalysts like ferric chloride or aluminum chloride. Optimizing reaction conditions enhances yield and selectivity.
  • Ammoxidation of Dichlorotoluenes: This involves catalytic ammoxidation processes that convert dichlorotoluenes into dichlorobenzonitriles, which can subsequently be processed to yield 3,5-dichlorotoluene .

3,5-Dichlorotoluene serves as a versatile chemical intermediate in various applications:

  • Pharmaceutical Synthesis: It is utilized in the production of pharmaceutical compounds and biological agents.
  • Chemical Reactant: Employed in organic synthesis for producing other chlorinated compounds.
  • Research

Several compounds share structural similarities with 3,5-dichlorotoluene:

Compound NameStructure DescriptionUnique Features
2,4-DichlorotolueneChlorine at the 2nd and 4th positionsDifferent substitution pattern affects properties.
2,5-DichlorotolueneChlorine at the 2nd and 5th positionsExhibits different reactivity compared to 3,5-Dichlorotoluene.
3,4-DichlorotolueneChlorine at the 3rd and 4th positionsSimilar reactivity but distinct substitution effects.

The uniqueness of 3,5-dichlorotoluene lies in its specific substitution pattern which imparts distinct chemical properties that are valuable in various applications .

XLogP3

3.5

Boiling Point

201.5 °C

LogP

3.99 (LogP)

Melting Point

26.0 °C

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

25186-47-4

Wikipedia

3,5-Dichlorotoluene

Dates

Last modified: 08-15-2023

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